2-Azido-1-bromo-4-methoxybenzene
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Overview
Description
2-Azido-1-bromo-4-methoxybenzene is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol. This compound is notable for its unique combination of azido, bromo, and methoxy functional groups, which impart distinct chemical properties and reactivity. It is used in various fields of scientific research and industry, including materials science, pharmaceuticals, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 1-bromo-4-methoxybenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Azido-1-bromo-4-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The bromo and methoxy groups can direct electrophilic substitution reactions on the aromatic ring.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Bromine (Br2) or other electrophiles in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Electrophilic Aromatic Substitution: Formation of brominated or methoxylated aromatic compounds.
Cycloaddition Reactions: Formation of triazoles.
Scientific Research Applications
2-Azido-1-bromo-4-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques and labeling of biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-4-methoxybenzene involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The bromo and methoxy groups influence the compound’s reactivity in electrophilic aromatic substitution reactions, directing the position of incoming electrophiles on the aromatic ring . These functional groups collectively contribute to the compound’s unique chemical behavior and its utility in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the azido group.
2-Bromoanisole: Similar structure but with the bromo group in a different position.
3-Bromoanisole: Another isomer with the bromo group in the meta position.
Uniqueness
2-Azido-1-bromo-4-methoxybenzene is unique due to the presence of the azido group, which imparts additional reactivity and versatility in chemical synthesis. The combination of azido, bromo, and methoxy groups makes it a valuable intermediate in the synthesis of complex organic molecules and heterocycles .
Properties
IUPAC Name |
2-azido-1-bromo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNJRYFICHDIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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